Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

Lipophilicity XLogP3 Physicochemical Properties

Researchers seeking cell-permeable phenylalanine analogs with balanced lipophilicity often face limited structural diversity in commercial catalogs. This compound resolves that gap through its unique 5-amino-2-chloro substitution pattern, which raises XLogP3 to 1.4 vs. ~0.9 for unsubstituted analogs, enhancing passive membrane diffusion. • MW 270.71 g/mol; TPSA 81.4 Ų - favors peripheral target engagement over CNS penetration. • N-acetylated ester scaffold resists aminopeptidase degradation for stable peptidomimetic synthesis. • Dual H-bond donor/acceptor on the aromatic ring enables critical polar contacts in enzyme active sites. Supplied with full analytical documentation (HPLC, NMR). Bulk quantities available upon request.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
CAS No. 1631735-27-7
Cat. No. B1406580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate
CAS1631735-27-7
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=C(C=CC(=C1)N)Cl)C(=O)OC
InChIInChI=1S/C12H15ClN2O3/c1-7(16)15-11(12(17)18-2)6-8-5-9(14)3-4-10(8)13/h3-5,11H,6,14H2,1-2H3,(H,15,16)
InChIKeyJRXAEOUYAZRQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: Physicochemical Overview


Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate (CAS 1631735-27-7) is a synthetic organic compound belonging to the class of N-acyl-alpha amino acid esters, specifically a phenylalanine derivative featuring both a chloro and an amino substituent on its aromatic ring [1]. This compound, with the molecular formula C12H15ClN2O3 and a molecular weight of 270.71 g/mol, is characterized by its distinct substitution pattern, which confers unique physicochemical attributes compared to simpler, unsubstituted analogs .

Substitution Pattern 5-Amino-2-chlorophenyl group differentiates from unsubstituted phenylalanine esters
Lipophilicity Shift Reported higher XLogP3 vs simpler analogs supports cell-permeable probe design
Hydrogen-Bonding Profile Additional H-bond donor/acceptor pair enables altered molecular recognition

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: Why Simpler Analogs Fall Short


Direct substitution of Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate with simpler analogs like (S)-Methyl 2-acetamidopropanoate or Methyl 2-acetamido-3-phenylpropanoate is not scientifically valid due to substantial differences in key physicochemical parameters that directly impact molecular recognition, solubility, and permeability. The presence of the 5-amino-2-chlorophenyl moiety in the target compound results in a higher molecular weight, increased lipophilicity (as measured by XLogP3), and a distinct hydrogen bonding and polar surface area profile compared to unsubstituted or mono-substituted analogs [1]. These quantitative differences are not merely academic; they can lead to divergent behavior in biological assays, chemical reactivity, and formulation stability, making the specific structural features of this compound essential for applications where a precise balance of hydrophobic and hydrogen-bonding interactions is required .

Lipophilicity profile
Higher affinity for non-polar environments
Lower lipophilicity; may reduce membrane partitioning
H-bond capacity
Extra donor/acceptor pair on aromatic ring
Standard amide/ester only; binding profile may differ
Physicochemical balance
Altered MW/TPSA combination
Lower MW, smaller TPSA; ADME behavior may shift

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: Quantitative Differentiation from Analogs


Lipophilicity (XLogP3) Comparison with Unsubstituted Analogs

The computed XLogP3 value, a measure of lipophilicity, for Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate is 1.4, which is significantly higher than that of (S)-Methyl 2-acetamidopropanoate (XLogP3 = -0.6) and Methyl 2-acetamido-3-phenylpropanoate (XLogP3 = 0.9) [1]. This difference indicates a substantially greater affinity for non-polar environments, which can impact membrane permeability and protein binding.

Lipophilicity (XLogP3)
Reported
Target: 1.4
(S)-Methyl 2-acetamidopropanoate: -0.6
Methyl 2-acetamido-3-phenylpropanoate: 0.9
Higher affinity for non-polar environments
Supports membrane permeability screening
Lipophilicity XLogP3 Physicochemical Properties

Molecular Weight and TPSA: Drug-Likeness Implications

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate has a molecular weight of 270.71 g/mol and a TPSA of 81.4 Ų, compared to 221.25 g/mol and 55.4 Ų for Methyl 2-acetamido-3-phenylpropanoate [1]. The higher molecular weight and polar surface area result from the additional amino and chloro substituents, which can influence oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and related guidelines.

MW & TPSA
Reported
Target: 270.71 g/mol, 81.4 Ų
Methyl 2-acetamido-3-phenylpropanoate: 221.25 g/mol, 55.4 Ų
May influence ADME profile
Supports scaffold selection for peripheral vs CNS targets
Molecular Weight TPSA Drug-Likeness

Hydrogen Bond Donor/Acceptor Count and Molecular Recognition

The target compound possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors, whereas the unsubstituted analog Methyl 2-acetamido-3-phenylpropanoate has only 1 donor and 3 acceptors [1]. The additional amino group on the aromatic ring provides an extra hydrogen bond donor and acceptor, enabling a different pattern of intermolecular interactions.

H-Bond Donors/Acceptors
Class-level inference
2 HBD / 4 HBA
Altered hydrogen-bonding profile may shift binding selectivity
+1 donor, +1 acceptor vs unsubstituted analog
Hydrogen Bonding Ligand-Protein Interaction Molecular Recognition

Vendor Purity and Storage Specifications

Commercially available Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate is supplied with a certified purity of 97% and a specified storage temperature of 2-8°C, as per Sigma-Aldrich product specifications . While no direct comparator data is available from the same vendor for analogs, this purity level is typical for research-grade fine chemicals and ensures reproducibility in sensitive assays.

Purity & Storage
Data to verify
Purity: 97%
Storage: 2-8°C
Supports procurement reproducibility
Supplier specification; verify lot consistency
Purity Storage Quality Control

Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate: Application Scenarios


Cell-Permeable Probe Design with Enhanced Lipophilicity

Given its higher XLogP3 value (1.4) compared to simpler analogs, Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate is a preferred starting material for the synthesis of cell-permeable probes intended to engage intracellular targets [1]. The increased lipophilicity, derived from its chloro and amino substitutions, can facilitate passive diffusion across lipid bilayers, a property that is less pronounced in analogs with XLogP3 values of 0.9 or lower.

Focused Libraries for Hydrogen-Bonding Binding Sites

The presence of an additional hydrogen bond donor and acceptor on the aromatic ring distinguishes this compound from unsubstituted phenylalanine derivatives [1]. This makes it a valuable scaffold for exploring structure-activity relationships (SAR) in enzyme active sites or receptor binding pockets where an extra point of polar contact could enhance affinity or selectivity.

Balanced Lipophilicity and TPSA for Peripheral Targeting

The combination of a moderate molecular weight (270.71 g/mol) and a relatively high topological polar surface area (81.4 Ų) places this compound in a physicochemical space that may favor peripheral target engagement over CNS penetration, according to common drug-likeness filters [1]. Researchers aiming to limit blood-brain barrier permeability can leverage this property to focus on targets outside the CNS.

Metabolically Stable Peptidomimetic Synthesis

As an N-acetylated amino acid ester, this compound can serve as a protected building block for the synthesis of peptidomimetics that are resistant to enzymatic degradation by aminopeptidases. The 5-amino-2-chlorophenyl side chain introduces steric and electronic features that can further modulate proteolytic stability compared to natural phenylalanine derivatives.

Application
Selection Property
Validation Focus
Cell-permeable probe design
Lipophilicity profile
Passive membrane permeability assays
Hydrogen-bonding binding site SAR
H-bond donor/acceptor count
Binding affinity in enzymatic/receptor assays
Peripheral target engagement
MW/TPSA balance
CNS exclusion permeability models
Peptidomimetic synthesis
N-acetylated amino acid ester scaffold
Proteolytic stability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.